

Spectroscopic Profile of 6(5H)-Phenanthridinone: A Technical Guide

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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6(5H)-Phenanthridinone**, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed experimental protocols to assist in the accurate identification and characterization of this molecule.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6(5H)-Phenanthridinone**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration	Assignment
11.58	br s	-	1H	N-H
8.45	d	7.9	1H	Ar-H
8.29	d	8.1	1H	Ar-H
7.85	t	7.6	1H	Ar-H
7.76	d	8.2	1H	Ar-H
7.59	t	7.5	1H	Ar-H
7.43	t	7.6	1H	Ar-H
7.33	t	7.4	1H	Ar-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
161.2	C=O
138.6	Ar-C
133.0	Ar-C
132.4	Ar-CH
129.0	Ar-CH
128.3	Ar-C
125.1	Ar-CH
122.5	Ar-CH
121.9	Ar-CH
121.6	Ar-C
118.9	Ar-CH
116.7	Ar-CH
115.1	Ar-C

Solvent: DMSO-d₆[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~3100-3000	Aromatic C-H stretch
~1650	C=O (amide) stretch
~1600, 1480, 1450	Aromatic C=C skeletal vibrations

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
195	100	[M] ⁺
167	~85	[M-CO] ⁺
166	~80	[M-CO-H] ⁺
139	~40	[M-CO-CN] ⁺ or [C ₁₁ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. Below are detailed methodologies representative of those used for the characterization of **6(5H)-Phenanthridinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was prepared by dissolving approximately 10-20 mg of **6(5H)-Phenanthridinone** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Two common methods are:

- **KBr Pellet Technique:** A small amount of **6(5H)-Phenanthridinone** was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample was placed directly onto the ATR crystal.

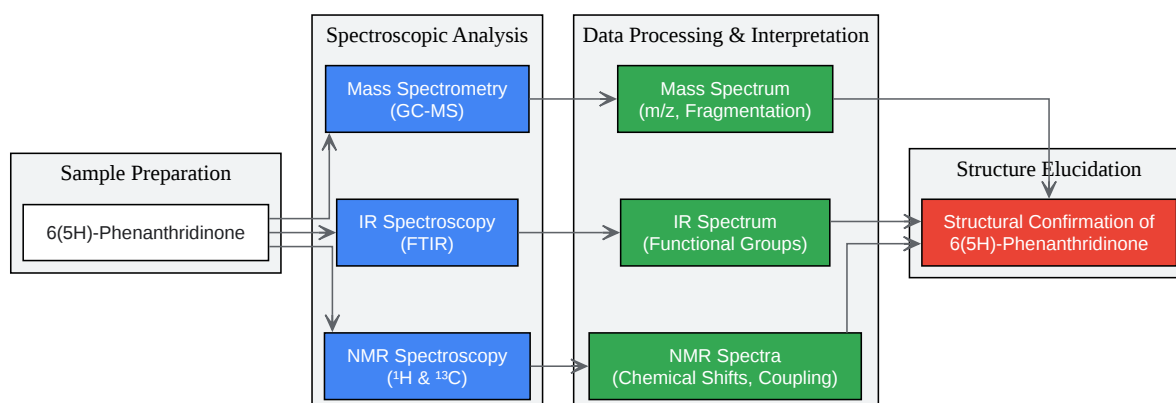
The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) was used as the ionization source with a standard electron energy of 70 eV. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **6(5H)-Phenanthridinone**.



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Caption: General workflow for the spectroscopic analysis of **6(5H)-Phenanthridinone**.

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References

- 1. rsc.org [rsc.org]
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